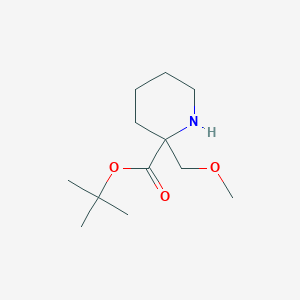

tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate

Description

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 2-(methoxymethyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)7-5-6-8-13-12/h13H,5-9H2,1-4H3 |

InChI Key |

XKDUAVIZOPIPAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCN1)COC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acylation, Sulfonation, and Substitution (Patents and Literature)

- Starting Material: Piperidin-4-ylmethanol (2).

- Step 1: Acylation — The alcohol group is first converted into an ester or carbamate, often using tert-butyl chloroformate to form the tert-butyl carbamate (Boc) protecting group.

- Step 2: Sulfonation — The introduction of sulfonyl groups is achieved by reacting with sulfonyl halides (e.g., p-toluenesulfonyl chloride) in the presence of tertiary amines such as pyridine or triethylamine, at low temperatures (~0°C).

- Step 3: Substitution with Methoxymethyl Group — The methoxymethyl moiety is introduced via nucleophilic substitution, typically by reacting the sulfonated intermediate with chloromethyl methyl ether or similar reagents under basic conditions.

Alternative Route: Direct Alkylation of the Piperidine Ring

- Starting from a protected piperidine derivative, the methoxymethyl group can be introduced via methyl chloroformate or chloromethyl methyl ether in the presence of a base (e.g., potassium carbonate or sodium hydride).

- The reaction proceeds via nucleophilic attack on the electrophilic chloromethyl species, affording the methoxymethyl-substituted piperidine.

Synthesis of Intermediates for the Final Compound

- Tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is a key intermediate, prepared by reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with p-toluenesulfonyl chloride in pyridine at 0°C, then purifying via crystallization.

| Intermediate | Reagents | Yield | Conditions | Reference |

|---|---|---|---|---|

| Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | p-Toluenesulfonyl chloride, pyridine | 45.1% | 0°C to room temp |

Optimization and Research Discoveries

Recent research emphasizes optimizing reaction conditions to improve yields and selectivity:

- Solvent Choice: Tetrahydrofuran (THF) and acetonitrile are preferred solvents for sulfonation and substitution steps due to their polarity and inertness.

- Temperature Control: Reactions are typically conducted at low temperatures (~0°C) during sulfonation to prevent side reactions, then warmed to facilitate substitution.

- Reaction Time: Sulfonation reactions are optimized at 10-90 minutes, with longer durations favoring complete conversion.

Data Tables Summarizing Preparation Methodologies

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions of piperidine-based compounds with enzymes and receptors.

Medicine: The compound is utilized in the development of new drugs, particularly those targeting neurological disorders. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical stability and reactivity make it a valuable intermediate in the production of crop protection agents.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 2-methoxypiperidine-1-carboxylate (CAS 195964-51-3)

- Key Differences : The carboxylate group is at the 1-position instead of the 2-position. This positional isomerism alters the electron density distribution and steric accessibility of the piperidine ring.

tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS 1270982-05-2)

- Key Differences : Replaces the piperidine ring with piperazine (a six-membered ring with two nitrogen atoms).

- Impact : The additional nitrogen in piperazine increases basicity and hydrogen-bonding capacity, which could enhance solubility in aqueous media but reduce metabolic stability compared to piperidine derivatives .

Substituent Effects on Physicochemical Properties

Methoxymethyl vs. Hydroxymethyl Substituents

- Impact: Hydroxymethyl derivatives may exhibit lower lipid solubility and higher susceptibility to oxidative metabolism .

Methoxymethyl vs. Aminoalkyl Substituents

- Example: tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate (CAS 710972-40-0) The amino group introduces basicity, enabling salt formation and altering pharmacokinetic profiles. Impact: Aminoalkyl-substituted piperidines often show enhanced binding to biological targets (e.g., ion channels or GPCRs) but may face challenges in blood-brain barrier penetration .

Ring Size and Conformational Flexibility

Piperidine vs. Pyrrolidine Derivatives

- Impact: Piperidine derivatives (six-membered rings) generally offer better conformational stability, favoring applications in drug design where rigid scaffolds are preferred .

Biological Activity

Tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate is an organic compound that has garnered attention for its potential biological activity. Characterized by its unique structural features, including a piperidine ring and a methoxymethyl substituent, this compound is being investigated for various therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and preliminary research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.32 g/mol. The compound's structure allows it to engage in various interactions within biological systems, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.32 g/mol |

| Functional Groups | Piperidine, Methoxymethyl |

| Synthesis Method | Reaction with tert-butyl chloroformate and methoxy(methyl)amine |

Biological Activity Overview

Research into the biological activity of this compound is ongoing, with preliminary studies suggesting several potential therapeutic applications:

- Antiviral Properties : Initial investigations indicate that the compound may exhibit antiviral activity, although specific viral targets and mechanisms remain to be elucidated.

- Enzyme Interaction : Studies are exploring how this compound interacts with various enzymes and receptors, which could lead to insights into its therapeutic roles in drug design.

- Potential Applications : Given its structural similarity to known biologically active compounds, there is interest in its potential use in treating diseases where similar compounds have shown efficacy.

The exact mechanism of action for this compound is not yet fully understood. However, it is hypothesized that the piperidine ring and methoxymethyl group play crucial roles in binding to specific receptors or enzymes involved in biological pathways.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Study on Antiviral Activity : A preliminary study reported the compound's potential to inhibit viral replication in vitro, suggesting further investigation into its use as an antiviral agent.

- Enzyme Inhibition Studies : Research focusing on enzyme interactions has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Future Directions

Ongoing research aims to clarify the following aspects:

- Identification of Molecular Targets : Further studies are needed to identify specific molecular targets and pathways affected by this compound.

- Optimization of Biological Activity : Structural modifications may enhance the compound's potency and selectivity for desired biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.